molecular formula C13H17F2NO B6574452 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1019547-92-2

4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol

Cat. No. B6574452
CAS RN: 1019547-92-2
M. Wt: 241.28 g/mol
InChI Key: KCTAELZYPKNGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol is a chemical compound with the molecular formula C13H17F2NO . It is offered by various chemical suppliers.

Scientific Research Applications

Synthesis of Condensed Pyrimidines

The compound can be used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The Dimroth rearrangement, a process involving the isomerization of heterocycles, plays a crucial role in this synthesis .

Antiviral Applications

As mentioned above, the synthesized condensed pyrimidines are structural analogs of antiviral compounds . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Applications

The compound has been used to synthesize (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, which has shown synergistic anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antiproliferative Applications

The synthesized (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one has also demonstrated antiproliferative activity . This indicates potential applications in cancer research and treatment.

Antibacterial Applications

The synthesized (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one has shown antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.

Suzuki Cross-Coupling Reaction

The compound can be used in the Suzuki cross-coupling reaction with aryl and heteroaryl halides to produce fluorinated biaryl derivatives . These derivatives have a wide range of applications in medicinal chemistry and materials science.

Safety and Hazards

While specific safety and hazard information for 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol is not available in the search results, general safety measures should always be followed when handling chemical substances. This includes avoiding skin and eye contact, and using appropriate personal protective equipment .

properties

IUPAC Name

4-[(3,4-difluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-6-1-9(7-13(12)15)8-16-10-2-4-11(17)5-3-10/h1,6-7,10-11,16-17H,2-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAELZYPKNGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-Difluorobenzyl)amino)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.